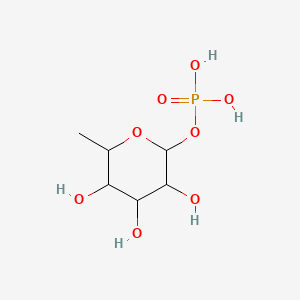
2-acetamido-4-methyl-N-(3-triethoxysilylpropyl)pentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-acetamido-4-methyl-N-(3-triethoxysilylpropyl)pentanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetamido group, a methyl group, and a triethoxysilylpropyl group. These functional groups contribute to its reactivity and versatility in chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-4-methyl-N-(3-triethoxysilylpropyl)pentanamide typically involves multiple steps. One common method includes the reaction of 2-acetamido-4-methylpentanoic acid with 3-aminopropyltriethoxysilane under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-acetamido-4-methyl-N-(3-triethoxysilylpropyl)pentanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The triethoxysilyl group can participate in substitution reactions, where the ethoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles can be used to replace the ethoxy groups in the triethoxysilyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
2-acetamido-4-methyl-N-(3-triethoxysilylpropyl)pentanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
作用机制
The mechanism of action of 2-acetamido-4-methyl-N-(3-triethoxysilylpropyl)pentanamide involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the triethoxysilyl group can undergo hydrolysis to form silanol groups, which can further react with other molecules. These interactions can affect various biochemical pathways and processes.
相似化合物的比较
Similar Compounds
N-[3-(triethoxysilyl)propyl]-4,5-dihydroimidazole: Similar in structure but contains an imidazole ring instead of the acetamido and methyl groups.
2-acetamido-4-methylthiazole: Contains a thiazole ring and is used in different applications.
Uniqueness
2-acetamido-4-methyl-N-(3-triethoxysilylpropyl)pentanamide is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it suitable for a wide range of applications, from chemical synthesis to biological research.
属性
分子式 |
C17H36N2O5Si |
|---|---|
分子量 |
376.6 g/mol |
IUPAC 名称 |
2-acetamido-4-methyl-N-(3-triethoxysilylpropyl)pentanamide |
InChI |
InChI=1S/C17H36N2O5Si/c1-7-22-25(23-8-2,24-9-3)12-10-11-18-17(21)16(13-14(4)5)19-15(6)20/h14,16H,7-13H2,1-6H3,(H,18,21)(H,19,20) |
InChI 键 |
QFPUYYCUPICGNB-UHFFFAOYSA-N |
规范 SMILES |
CCO[Si](CCCNC(=O)C(CC(C)C)NC(=O)C)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


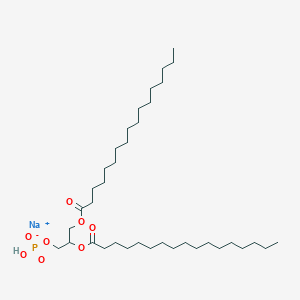
![[3,4,6-Tris(acetyloxy)-5-hydroxyoxan-2-yl]methyl acetate](/img/structure/B12321420.png)
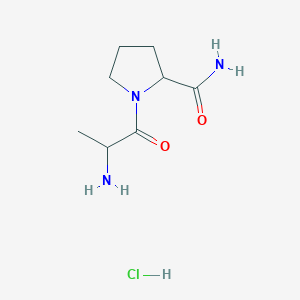

![5,10-Bis-(4-hydroxy-phenyl)-4b,5,9b,10-tetrahydro-indeno[2,1-a]indene-1,3,6,8-tetraol](/img/structure/B12321435.png)
![1,1'-Bis{(R)-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene](/img/structure/B12321457.png)
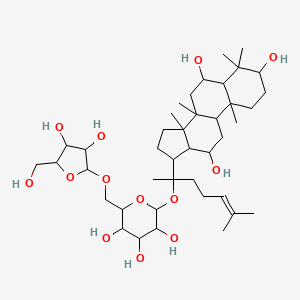
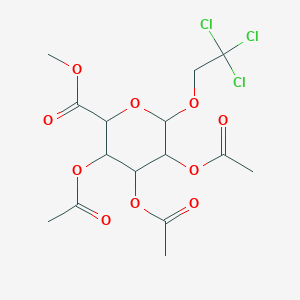
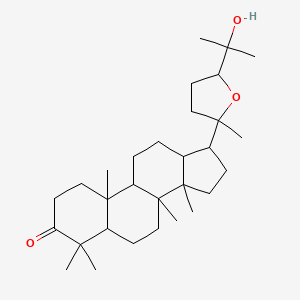


![Manganese(3+);3-[[2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate](/img/structure/B12321491.png)
